(2-iso-butyloxynaphthalen-1-yl)magnesium bromide, 0.50 M in THF

Description

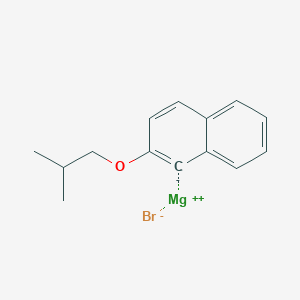

“(2-Iso-butyloxynaphthalen-1-yl)magnesium bromide, 0.50 M in THF” is a Grignard reagent characterized by a naphthalene backbone substituted with an iso-butyloxy group at the 2-position. Grignard reagents of this type are widely employed in organic synthesis for nucleophilic additions to electrophilic substrates, such as carbonyl compounds, enabling the formation of carbon-carbon bonds. The 0.50 M concentration in tetrahydrofuran (THF) is a standard formulation, as THF’s high polarity and Lewis basicity stabilize the organomagnesium complex, enhancing solubility and reactivity .

Properties

Molecular Formula |

C14H15BrMgO |

|---|---|

Molecular Weight |

303.48 g/mol |

IUPAC Name |

magnesium;2-(2-methylpropoxy)-1H-naphthalen-1-ide;bromide |

InChI |

InChI=1S/C14H15O.BrH.Mg/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14;;/h3-8,11H,10H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

KMOGPMMKUMGDRR-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)COC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-iso-butyloxynaphthalen-1-yl)magnesium bromide typically involves the reaction of 2-iso-butyloxynaphthalene with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

2-iso-butyloxynaphthalene+Mg+Br2→(2-iso-butyloxynaphthalen-1-yl)magnesium bromide

Industrial Production Methods

In an industrial setting, the production of (2-iso-butyloxynaphthalen-1-yl)magnesium bromide involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-iso-butyloxynaphthalen-1-yl)magnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic molecules.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Tetrahydrofuran (THF) is typically used due to its ability to stabilize the Grignard reagent.

Temperature: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products

The major products formed from reactions with (2-iso-butyloxynaphthalen-1-yl)magnesium bromide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used.

Scientific Research Applications

Chemistry

In chemistry, (2-iso-butyloxynaphthalen-1-yl)magnesium bromide is used for the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of drug intermediates.

Biology

While its direct applications in biology are limited, it is used in the synthesis of biologically active compounds that can be further studied for their effects on biological systems.

Medicine

In medicine, the compound is used in the synthesis of various pharmaceutical agents, particularly those that require the formation of carbon-carbon bonds.

Industry

Industrially, (2-iso-butyloxynaphthalen-1-yl)magnesium bromide is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-iso-butyloxynaphthalen-1-yl)magnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of “(2-iso-butyloxynaphthalen-1-yl)magnesium bromide, 0.50 M in THF” with structurally or functionally related Grignard reagents, based on reactivity, applications, and physicochemical properties.

Table 1: Comparative Analysis of Grignard Reagents in THF

Key Findings

Reactivity and Steric Effects :

- The iso-butyloxy-naphthalenyl derivative exhibits reduced reactivity compared to simpler aryl Grignard reagents (e.g., phenylmagnesium bromide) due to steric bulk, which may hinder nucleophilic attack. However, this steric profile could enhance selectivity in congested substrates .

- In contrast, 1-propynylmagnesium bromide (sp-hybridized) demonstrates high reactivity, achieving 55% yield in ketone additions despite competitive side reactions .

Electronic Effects :

- Electron-rich aryl Grignard reagents (e.g., 4-methoxyphenylmagnesium bromide) require copper catalysts for conjugate additions, as seen in , whereas electron-deficient variants (e.g., phenylmagnesium bromide) react directly with aldehydes/ketones .

Solubility and Stability :

- All compounds in THF benefit from the solvent’s ability to stabilize the Grignard complex. However, the dioxane-containing reagent () may exhibit unique solubility properties due to its cyclic ether moiety .

Synthetic Utility :

- Naphthalenyl derivatives (e.g., naphthalen-2-ylmagnesium bromide) are advantageous in synthesizing polyaromatic systems, as demonstrated in a multi-step synthesis yielding 62% . The iso-butyloxy analog could similarly enable access to oxygen-functionalized polyaromatics.

Notes

- Handling and Safety : Grignard reagents in THF are moisture-sensitive and pyrophoric. Proper storage under inert atmosphere (e.g., Argon) and use of anhydrous techniques are critical .

- Limitations : The iso-butyloxy-naphthalenyl reagent’s steric bulk may limit its utility in reactions requiring high nucleophilicity, necessitating optimization of reaction conditions (e.g., elevated temperatures or prolonged reaction times).

- Research Gaps : Direct comparative studies on the kinetic and thermodynamic stability of iso-butyloxy-substituted Grignard reagents are absent in the provided evidence, suggesting an area for further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.